hCAII-IN-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C25H18ClN5O4S |

|---|---|

Molekulargewicht |

520.0 g/mol |

IUPAC-Name |

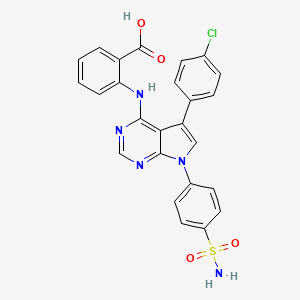

2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid |

InChI |

InChI=1S/C25H18ClN5O4S/c26-16-7-5-15(6-8-16)20-13-31(17-9-11-18(12-10-17)36(27,34)35)24-22(20)23(28-14-29-24)30-21-4-2-1-3-19(21)25(32)33/h1-14H,(H,32,33)(H2,27,34,35)(H,28,29,30) |

InChI-Schlüssel |

CKIIONRSGSPOPR-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=C3C(=CN(C3=NC=N2)C4=CC=C(C=C4)S(=O)(=O)N)C5=CC=C(C=C5)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to hCAII-IN-2: A Potent Carbonic Anhydrase Inhibitor

This technical guide provides a comprehensive overview of the chemical properties, biological activity, and associated signaling pathways of hCAII-IN-2, a potent inhibitor of human carbonic anhydrase (hCA) isoforms. The information is intended for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties

This compound, also referred to as compound 11f in some literature, is a sulfonamide-based inhibitor.[1][2] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 2-((5-(4-(N-sulfamoylamino)phenyl)-4-(4-chlorophenyl)-4H-pyrrolo[2,3-d]pyrimidin-6-yl)amino)benzoic acid | (Structure-based naming) |

| Molecular Formula | C25H18ClN5O4S | [1] |

| Molecular Weight | 519.96 g/mol | [1] |

| CAS Number | 2408599-78-8 | [1] |

| SMILES String | NS(=O)(C1=CC=C(C=C1)N2C=C(C3=C2N=CN=C3NC4=C(C=CC=C4)C(O)=O)C5=CC=C(C=C5)Cl)=O | [2] |

Biological Activity and Potency

This compound is a potent inhibitor of several cytosolic and transmembrane human carbonic anhydrase isoforms. Its inhibitory activity is most pronounced against hCA II, a widely expressed isoform involved in numerous physiological processes.[1][2] The compound also demonstrates significant inhibition of hCA IX and hCA XII, which are tumor-associated isoforms and play a crucial role in the pH regulation of the tumor microenvironment.[1][2]

Table 2: Inhibitory Activity of this compound against hCA Isoforms

| Target Isoform | Kᵢ (nM) | Reference |

| hCA I | 261.4 | [1][2] |

| hCA II | 3.8 | [1][2] |

| hCA IX | 19.6 | [1][2] |

| hCA XII | 45.2 | [1][2] |

In addition to its enzymatic inhibition, this compound has shown cytotoxic effects against cancer cell lines, particularly under hypoxic conditions, which is relevant to the tumor microenvironment where hCA IX and hCA XII are often upregulated.[2]

Table 3: Cytotoxicity of this compound

| Cell Line | Condition | IC₅₀ (µM) | Reference |

| HeLa | Hypoxia | 2.71 | [2] |

| HeLa | Normoxia | 8.8 | [2] |

| WI-38 | Not Specified | 22.02 | [2] |

Signaling Pathways

The inhibition of carbonic anhydrases by this compound can impact several downstream signaling pathways, particularly in the context of cancer. The primary mechanism involves the disruption of pH regulation, which is critical for tumor cell survival and proliferation.

Inhibition of hCA IX and XII by this compound can lead to a decrease in intracellular pH and an increase in extracellular pH within the tumor microenvironment, thereby suppressing tumor growth and metastasis.[3][4][5] The expression of both hCA IX and XII is often upregulated by hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor in hypoxic tumors.[3] Furthermore, hCA XII has been shown to influence signaling through the PI3K/CREB and p38 MAPK pathways, which are involved in cell survival and migration.[6][7]

Experimental Protocols

The inhibitory activity of compounds like this compound is typically determined using an esterase activity assay. The following is a generalized protocol based on commonly used methods.

Principle

Carbonic anhydrase exhibits esterase activity, catalyzing the hydrolysis of p-nitrophenyl acetate (pNPA) to p-nitrophenol, a yellow-colored product that absorbs light at 405 nm. The rate of this reaction is proportional to the enzyme's activity. In the presence of an inhibitor, the rate of pNPA hydrolysis is reduced.

Materials

-

Human carbonic anhydrase isoforms (recombinant)

-

This compound (or other test inhibitors)

-

p-Nitrophenyl acetate (pNPA)

-

Tris-HCl buffer (e.g., 50 mM, pH 7.5)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Method

-

Preparation of Reagents:

-

Prepare a stock solution of the hCA enzyme in Tris-HCl buffer.

-

Prepare a stock solution of this compound in DMSO and create a series of dilutions.

-

Prepare a stock solution of pNPA in a suitable solvent like acetonitrile or DMSO.

-

-

Assay Procedure:

-

In a 96-well plate, add the assay buffer to each well.

-

Add the inhibitor solution at various concentrations to the test wells. For control wells, add DMSO.

-

Add the hCA enzyme solution to all wells except the blank.

-

Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding the pNPA substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

-

Determine the percentage of inhibition for each inhibitor concentration relative to the control (DMSO).

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.

-

The inhibitor constant (Kᵢ) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Kₘ) of the substrate is known.

-

Conclusion

This compound is a potent and well-characterized inhibitor of several key human carbonic anhydrase isoforms. Its strong activity against the tumor-associated isoforms hCA IX and XII, coupled with its cytotoxic effects under hypoxic conditions, makes it a valuable research tool for studying the role of carbonic anhydrases in cancer biology and a potential lead compound for the development of novel anticancer therapeutics. The provided information on its chemical properties, biological activity, and related experimental protocols serves as a comprehensive resource for researchers in the field.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Targeting Carbonic Anhydrase IX Activity and Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors [frontiersin.org]

- 5. Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase 12 Protects Endplate Cartilage From Degeneration Regulated by IGF-1/PI3K/CREB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CA12 carbonic anhydrase 12 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

Unveiling hCAII-IN-2: A Technical Guide to its Discovery and Synthesis

For Immediate Release

[City, State] – [Date] – In a significant advancement for researchers in drug discovery and development, a comprehensive technical guide on the carbonic anhydrase II (CAII) inhibitor, hCAII-IN-2, has been compiled. This document provides an in-depth overview of the compound's discovery, its detailed synthesis protocol, and key inhibitory data, serving as a critical resource for scientists working on novel therapeutics targeting the carbonic anhydrase family.

This compound, also identified as compound 11f, has emerged as a potent and selective inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous enzyme implicated in a variety of physiological and pathological processes. The discovery of this compound stems from research focused on developing novel pyrrolo and pyrrolopyrimidine sulfonamides as potential therapeutic agents.

Quantitative Inhibitory Activity

The inhibitory potency of this compound against several human carbonic anhydrase isoforms has been determined, highlighting its high affinity for hCAII. The inhibition constants (Ki) are summarized in the table below.

| Isoform | Inhibition Constant (Ki) (nM) |

| hCA I | 261.4 |

| hCA II | 3.8 |

| hCA IX | 19.6 |

| hCA XII | 45.2 |

Data sourced from Khalil OM, et al. Eur J Med Chem. 2020 Feb 15;188:112021.[1]

Synthesis of this compound

The chemical name for this compound is 4-(4-(4-chlorophenyl)-6-((2-carboxyphenyl)amino)-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide. Its synthesis is a multi-step process, culminating in a nucleophilic aromatic substitution reaction.

Experimental Protocol: Synthesis of 4-(4-(4-chlorophenyl)-6-((2-carboxyphenyl)amino)-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (this compound)

A mixture of 4-(4-(4-chlorophenyl)-6-chloro-1H-pyrrolo[2,3-d]pyrimidin-7-yl)benzenesulfonamide (10 mmol) and anthranilic acid (12 mmol) in dimethylformamide (DMF, 20 mL) is heated under reflux for 6 hours. Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water. The resulting precipitate is collected by filtration, washed with water, and purified by recrystallization from an appropriate solvent to yield the final product, this compound.

Core Signaling Pathway and Experimental Workflow

To visually represent the key processes involved in the study of this compound, the following diagrams have been generated.

This technical guide serves as a foundational resource for researchers engaged in the design and development of novel carbonic anhydrase inhibitors. The detailed data and protocols provided are intended to facilitate further investigation into the therapeutic potential of this compound and related compounds.

References

hCAII-IN-2: A Technical Guide to a Potent Carbonic Anhydrase II Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAII-IN-2, also identified as compound 11f, is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme crucial to a variety of physiological processes, including pH homeostasis, respiration, and ion transport. This document provides a comprehensive technical overview of this compound, summarizing its inhibitory activity, detailing relevant experimental methodologies, and illustrating its mechanism of action and related signaling pathways. The information presented herein is intended to support further research and drug development efforts targeting carbonic anhydrase II.

Introduction to Carbonic Anhydrase II and Inhibition

Human carbonic anhydrase II (hCAII) is a cytosolic isoform of the carbonic anhydrase family of enzymes that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Its high catalytic efficiency makes it a critical component in maintaining acid-base balance in various tissues.[1][2] Dysregulation of hCAII activity has been implicated in several pathologies, including glaucoma, epilepsy, and certain types of cancer, making it a significant therapeutic target.[3]

Small molecule inhibitors of hCAII, typically containing a sulfonamide moiety, have been developed to modulate its activity.[4] These inhibitors generally function by coordinating to the zinc ion in the enzyme's active site, displacing a water molecule or hydroxide ion essential for catalysis. This compound is a novel pyrrolo- and pyrrolopyrimidine sulfonamide-based inhibitor that has demonstrated high potency and selectivity for hCAII.[5][6][7]

Quantitative Inhibitory Profile of this compound

This compound (Compound 11f) exhibits potent inhibitory activity against human carbonic anhydrase II (hCAII) and other isoforms. Its inhibitory constants (Ki) and cytotoxic effects (IC50) are summarized in the tables below.

Table 1: Inhibitory Activity of this compound against Carbonic Anhydrase Isoforms

| Isoform | Ki (nM) |

| hCA I | 261.4 |

| hCA II | 3.8 |

| hCA IX | 19.6 |

| hCA XII | 45.2 |

Data sourced from MedchemExpress.[5]

Table 2: Cytotoxic Activity of this compound

| Cell Line | Condition | IC50 (µM) |

| HeLa | Normoxia | 8.8 |

| HeLa | Hypoxia | 2.71 |

| WI-38 (normal cells) | Normoxia | 22.02 |

Data sourced from MedchemExpress.[5]

Mechanism of Action and Signaling Pathways

The primary mechanism of action for sulfonamide-based inhibitors like this compound involves the binding of the sulfonamide group to the zinc ion within the active site of carbonic anhydrase II. This interaction blocks the catalytic activity of the enzyme.

Carbonic anhydrase II plays a crucial role in regulating intracellular pH (pHi). By catalyzing the hydration of CO2, it influences the concentration of bicarbonate and protons. The inhibition of hCAII can lead to an increase in intracellular pH, which has been shown to affect downstream signaling pathways, such as the c-Jun N-terminal kinase (JNK) signaling pathway.[3]

Caption: Mechanism of hCAII inhibition and its role in pH-dependent signaling.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of this compound.

Synthesis of Pyrrolo- and Pyrrolopyrimidine Sulfonamides (General Procedure)

The synthesis of this compound and related compounds generally follows a multi-step process involving the construction of the core pyrrolo[2,3-d]pyrimidine scaffold followed by the introduction of the sulfonamide moiety.

Caption: General synthetic workflow for pyrrolopyrimidine sulfonamides.

Detailed Steps (Representative):

-

Chalcone Formation: An appropriate acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH) in ethanol to form a chalcone intermediate.[8]

-

Pyrazoline Synthesis: The chalcone is then reacted with 4-hydrazinobenzenesulfonamide hydrochloride in a suitable solvent (e.g., ethanol) to yield the 1,3,5-trisubstituted-pyrazoline benzenesulfonamide derivative.[8]

-

Purification: The final product is purified using techniques such as recrystallization or column chromatography. Characterization is performed using methods like 1H NMR, 13C NMR, and HRMS.[8][9]

Carbonic Anhydrase Inhibition Assay

The inhibitory activity of this compound is determined using a colorimetric assay that measures the esterase activity of carbonic anhydrase.

Caption: Workflow for the carbonic anhydrase inhibition assay.

Protocol Details:

-

Principle: The assay measures the hydrolysis of p-nitrophenyl acetate (p-NPA) by carbonic anhydrase to the yellow-colored product, p-nitrophenol. The rate of color formation is inversely proportional to the inhibitory activity.[10][11][12]

-

Reagents:

-

Procedure:

-

In a 96-well plate, add assay buffer, inhibitor dilutions (or vehicle for control), and enzyme solution.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes at room temperature).[13]

-

Initiate the reaction by adding the p-NPA substrate solution.

-

Monitor the increase in absorbance at 400 nm over time using a microplate reader.

-

Calculate the rate of reaction for each well. The percent inhibition is determined relative to the control (no inhibitor). IC50 or Ki values are calculated by fitting the data to a dose-response curve.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics (association and dissociation rates) between an inhibitor and its target protein.[14][15][16][17][18]

Caption: Experimental workflow for Surface Plasmon Resonance (SPR).

Protocol Details:

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip upon binding of an analyte (inhibitor) to a ligand (immobilized protein).

-

Procedure:

-

Immobilization: Covalently attach purified hCAII to the surface of a sensor chip (e.g., a CM5 chip via amine coupling).

-

Binding Cycle:

-

Flow running buffer over the sensor surface to establish a stable baseline.

-

Inject a series of concentrations of this compound over the surface to monitor the association phase.

-

Switch back to flowing running buffer to monitor the dissociation phase.

-

-

Regeneration: Inject a regeneration solution (if necessary) to remove the bound inhibitor and prepare the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

-

X-ray Crystallography of hCAII-Inhibitor Complex

X-ray crystallography provides a high-resolution three-dimensional structure of the this compound complex, revealing the precise binding interactions.[19][20][21][22][23]

Caption: Workflow for X-ray crystallography of a protein-inhibitor complex.

Protocol Details:

-

Principle: A crystal of the protein-inhibitor complex diffracts X-rays in a pattern that can be used to calculate an electron density map and build an atomic model of the structure.

-

Procedure:

-

Crystallization: Purified hCAII is crystallized, typically using vapor diffusion methods (hanging or sitting drop).[22]

-

Complex Formation:

-

Co-crystallization: hCAII is incubated with this compound prior to setting up crystallization trials.

-

Soaking: Pre-grown hCAII crystals are soaked in a solution containing this compound.[20]

-

-

Cryo-protection and Data Collection: Crystals are transferred to a cryo-protectant solution and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source.[19]

-

Structure Determination: The diffraction data are processed to solve the phase problem and generate an electron density map. An atomic model of the this compound complex is built into the map and refined.

-

Conclusion

This compound is a potent and selective inhibitor of human carbonic anhydrase II. The quantitative data on its inhibitory and cytotoxic activities, combined with established experimental protocols for its characterization, provide a solid foundation for its further investigation as a research tool and potential therapeutic agent. The elucidation of its interaction with hCAII and the impact on downstream signaling pathways will be crucial for understanding its full biological effects and therapeutic potential. This technical guide serves as a valuable resource for researchers in the field of carbonic anhydrase inhibition and drug discovery.

References

- 1. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Carbonic anhydrase II regulates differentiation of ameloblasts via intracellular pH-dependent JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inhibitory activity against carbonic anhydrase IX and XII as a candidate selection criterion in the development of new anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The anticancer therapeutic potential of pyrimidine–sulfonamide hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. Application Note #2 [reichertspr.com]

- 15. Label-free characterization of carbonic anhydrase-novel inhibitor interactions using surface plasmon resonance, isothermal titration calorimetry and fluorescence-based thermal shift assays [pubmed.ncbi.nlm.nih.gov]

- 16. biosensingusa.com [biosensingusa.com]

- 17. Using Covalent Dimers of Human Carbonic Anhydrase II to Model Bivalency in Immunoglobulins - PMC [pmc.ncbi.nlm.nih.gov]

- 18. nicoyalife.com [nicoyalife.com]

- 19. Production and X-ray crystallographic analysis of fully deuterated human carbonic anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ultrahigh Resolution Crystal Structures of Human Carbonic Anhydrases I and II Complexed with “Two-Prong” Inhibitors Reveal the Molecular Basis of High Affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 23. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Binding Affinity and Kinetics of hCAII-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of hCAII-IN-2, a potent inhibitor of human carbonic anhydrase II (hCA II). This document consolidates available quantitative data, details relevant experimental methodologies, and presents visual representations of key concepts to support research and drug development efforts targeting this enzyme.

Quantitative Binding Data

This compound, also identified as compound 11f in primary literature, demonstrates high affinity for human carbonic anhydrase II. The primary measure of its binding affinity is the inhibition constant (Kᵢ), which has been determined for hCA II and other isoforms. While specific kinetic rate constants (kₒₙ and kₒff) for this compound are not publicly available, the low nanomolar Kᵢ value suggests a strong and specific interaction.

| Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |

| hCA I | 261.4 | [1] |

| hCA II | 3.8 | [1] |

| hCA IX | 19.6 | [1] |

| hCA XII | 45.2 | [1] |

Table 1: Inhibition Constants (Kᵢ) of this compound against various human carbonic anhydrase isoforms.

In addition to its enzymatic inhibition, this compound has been shown to exhibit cytotoxic effects against cancer cell lines, particularly under hypoxic conditions.

| Cell Line | Condition | IC₅₀ (µM) | Reference |

| HeLa | Hypoxia | 2.71 | [1] |

| HeLa | Normoxia | 8.8 | [1] |

| WI-38 | Normoxia | 22.02 | [1] |

Table 2: Cytotoxic activity (IC₅₀) of this compound against human cell lines.

Experimental Protocols

The determination of the binding affinity and kinetics of inhibitors like this compound with hCA II typically involves well-established biophysical and biochemical assays. The following are detailed methodologies for key experiments commonly cited in the field.

Stopped-Flow CO₂ Hydrase Assay for Kᵢ Determination

This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases and the potency of their inhibitors. The assay is based on monitoring the pH change that occurs during the CO₂ hydration reaction catalyzed by hCA II.

Principle: hCA II catalyzes the rapid interconversion of CO₂ and water to bicarbonate and a proton. This change in proton concentration is monitored using a pH indicator dye. An inhibitor will slow down this reaction, and the extent of this inhibition is used to calculate the Kᵢ.

Materials:

-

Recombinant human Carbonic Anhydrase II (hCA II)

-

This compound (or other inhibitor)

-

CO₂-saturated water

-

Buffer (e.g., Tris-SO₄, pH 7.5)

-

pH indicator dye (e.g., p-Nitrophenol)

-

Stopped-flow spectrophotometer

Procedure:

-

Enzyme and Inhibitor Preparation: Prepare a stock solution of hCA II in the assay buffer. Prepare a series of dilutions of this compound in the same buffer.

-

Reaction Setup: In the stopped-flow instrument, one syringe is loaded with the CO₂-saturated water, and the other syringe is loaded with the assay buffer containing hCA II, the pH indicator, and the inhibitor at a specific concentration.

-

Data Acquisition: The two solutions are rapidly mixed, initiating the hydration reaction. The change in absorbance of the pH indicator is monitored over time (typically milliseconds to seconds).

-

Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance change. This is repeated for a range of inhibitor concentrations. The Kᵢ is then calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Stopped-Flow CO₂ Hydrase Assay Workflow

Surface Plasmon Resonance (SPR) for Kinetic Analysis

SPR is a powerful label-free technique used to measure real-time biomolecular interactions and determine kinetic parameters such as the association rate constant (kₒₙ) and the dissociation rate constant (kₒff).

Principle: One binding partner (ligand, e.g., hCA II) is immobilized on a sensor chip. The other binding partner (analyte, e.g., this compound) is flowed over the surface. The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

Materials:

-

SPR instrument and sensor chips (e.g., CM5)

-

Recombinant human Carbonic Anhydrase II (hCA II)

-

This compound (or other inhibitor)

-

Immobilization buffers (e.g., acetate buffer pH 4.5) and reagents (e.g., EDC/NHS)

-

Running buffer (e.g., HBS-EP+)

Procedure:

-

Immobilization: hCA II is covalently immobilized on the sensor chip surface using standard amine coupling chemistry.

-

Association: A solution of this compound at a specific concentration is injected over the sensor surface, and the increase in SPR signal is monitored as the inhibitor binds to the immobilized hCA II.

-

Dissociation: The inhibitor solution is replaced with running buffer, and the decrease in SPR signal is monitored as the inhibitor dissociates from the enzyme.

-

Regeneration: A regeneration solution is injected to remove any remaining bound inhibitor, preparing the surface for the next cycle.

-

Data Analysis: The association and dissociation curves are fitted to a kinetic model (e.g., 1:1 Langmuir binding) to determine the kₒₙ and kₒff values. The equilibrium dissociation constant (Kₑ) can be calculated as kₒff / kₒₙ.

Surface Plasmon Resonance (SPR) Workflow

Mechanism of Action and Signaling Pathways

This compound is a competitive inhibitor that binds to the active site of hCA II. The active site contains a zinc ion that is crucial for the enzyme's catalytic activity. Sulfonamide-based inhibitors like this compound coordinate with this zinc ion, displacing a water molecule or hydroxide ion that is essential for the hydration of CO₂.

General Mechanism of hCA II Inhibition

The inhibition of hCA II can have significant downstream effects on cellular physiology, primarily due to the disruption of pH regulation. Carbonic anhydrases play a vital role in maintaining intracellular and extracellular pH homeostasis. By inhibiting hCA II, this compound can lead to an accumulation of acidic metabolites, particularly in the context of cancer cells that exhibit a high glycolytic rate (the Warburg effect). This disruption of pH dynamics is thought to contribute to the observed cytotoxic effects, especially in the hypoxic microenvironment of tumors where hCA IX and XII are often overexpressed. The precise signaling pathways that are modulated by this compound to produce its anti-cancer effects are an active area of research.

This guide provides a foundational understanding of the binding properties of this compound. Further research, particularly detailed kinetic studies and in-depth cellular mechanism analyses, will be crucial for the full elucidation of its therapeutic potential.

References

Structural Basis of hCAII Inhibition by IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structural and molecular principles underlying the inhibition of human carbonic anhydrase II (hCAII) by the potent inhibitor, hCAII-IN-2. Carbonic anhydrase II is a ubiquitous zinc metalloenzyme that plays a critical role in fundamental physiological processes, including pH regulation, CO2 transport, and electrolyte secretion. Its involvement in various pathologies has made it a significant target for therapeutic intervention. This document details the quantitative inhibitory profile of this compound, the experimental methodologies used for its characterization, and a visualization of its binding mode within the hCAII active site.

Quantitative Inhibitory Profile of this compound

This compound, also identified as compound 11f in the work by Khalil et al., is a novel sulfonamide derivative belonging to the pyrrolo[2,3-b]pyridine class of compounds.[1] It exhibits potent inhibitory activity against hCAII and other isoforms. The inhibitory constants (Ki) are summarized in the table below.

| Isoform | Ki (nM) |

| hCA I | 261.4 |

| hCA II | 3.8 |

| hCA IX | 19.6 |

| hCA XII | 45.2 |

Data sourced from Khalil OM, et al. Eur J Med Chem. 2020;188:112021.[1]

Experimental Protocols: Carbonic Anhydrase Inhibition Assay

The determination of inhibitory potency for this compound was achieved through a stopped-flow CO2 hydration assay. This method is a sensitive and accurate technique for measuring the catalytic activity of carbonic anhydrases.

Principle: The assay measures the enzyme-catalyzed hydration of CO2 to bicarbonate and a proton. The release of a proton causes a change in the pH of the solution, which is monitored by a pH indicator dye. The rate of this pH change is proportional to the enzyme's activity. The assay is performed in the presence and absence of the inhibitor to determine its effect on the enzyme's catalytic rate.

Materials and Reagents:

-

Recombinant human carbonic anhydrase II (hCAII)

-

This compound (or other inhibitors)

-

CO2-saturated water

-

Buffer solution (e.g., TRIS-HCl)

-

pH indicator dye (e.g., phenol red)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of recombinant hCAII in a suitable buffer.

-

Prepare a series of dilutions of the inhibitor (this compound) in the same buffer.

-

Prepare a CO2-saturated solution by bubbling CO2 gas through chilled, deionized water.

-

Prepare the assay buffer containing the pH indicator.

-

-

Enzyme-Inhibitor Incubation:

-

Pre-incubate the hCAII enzyme with various concentrations of the inhibitor for a specified period to allow for binding equilibrium to be reached.

-

-

Stopped-Flow Measurement:

-

Rapidly mix the enzyme-inhibitor solution with the CO2-saturated solution in the stopped-flow instrument.

-

Monitor the change in absorbance of the pH indicator at its specific wavelength over time. This reflects the initial rate of the enzymatic reaction.

-

-

Data Analysis:

-

The initial rates of the reaction are calculated from the absorbance data.

-

The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial rates against the inhibitor concentrations and fitting the data to a suitable dose-response curve.

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation, which takes into account the substrate concentration and the enzyme's Michaelis constant (Km).

-

Structural Basis of this compound Inhibition

While a crystal structure of the this compound complex is not publicly available, molecular docking studies provide valuable insights into its binding mode. Like other sulfonamide inhibitors, this compound is predicted to bind to the active site of hCAII, directly interacting with the catalytic zinc ion.

The key interactions are:

-

Coordination with the Zinc Ion: The primary sulfonamide group (-SO2NH2) of this compound coordinates directly with the zinc ion in the active site. This interaction is crucial for the high-affinity binding of sulfonamide inhibitors.

-

Hydrogen Bonding Network: The sulfonamide moiety also forms a network of hydrogen bonds with the side chain of Thr199, a key residue in the active site. This interaction helps to orient the inhibitor for optimal binding.

-

Hydrophobic Interactions: The pyrrolo[2,3-b]pyridine core and the phenyl group of the inhibitor are positioned to make favorable hydrophobic interactions with nonpolar residues lining the active site cavity. These interactions contribute to the overall binding affinity and can influence isoform selectivity.

The following diagram illustrates the putative binding mode of this compound within the active site of hCAII.

Conclusion

This compound is a potent inhibitor of human carbonic anhydrase II, with a Ki in the low nanomolar range. Its inhibitory activity is attributed to the direct coordination of its sulfonamide group with the active site zinc ion, further stabilized by hydrogen bonding and hydrophobic interactions. The detailed understanding of its binding mode, derived from molecular modeling studies, provides a rational basis for the design of novel and more selective hCAII inhibitors for various therapeutic applications. The experimental protocols outlined in this guide serve as a standard for the characterization of such inhibitors.

References

In Vitro Characterization of hCAII-IN-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

hCAII-IN-2 is a potent inhibitor of human carbonic anhydrase (hCA) isoforms, demonstrating significant selectivity for hCA II, a cytosolic enzyme, as well as notable activity against the transmembrane, tumor-associated isoforms hCA IX and hCA XII. This technical guide provides a comprehensive overview of the in vitro characterization of this compound, including its inhibitory activity, representative experimental protocols for its evaluation, and the pertinent signaling pathways associated with its targets. The information presented herein is intended to support further research and development of this compound and related molecules.

Introduction to this compound and its Targets

This compound, also known as compound 11f, is a member of the pyrrolo and pyrrolopyrimidine sulfonamide class of inhibitors.[1] Sulfonamides are a well-established class of carbonic anhydrase inhibitors that coordinate to the zinc ion in the enzyme's active site.[2] The primary targets of this compound are various isoforms of human carbonic anhydrase, enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.

-

hCA II: A ubiquitous cytosolic isoform involved in a wide range of physiological processes.

-

hCA IX and hCA XII: Transmembrane isoforms that are highly expressed in many solid tumors and are induced by hypoxia.[3] Their expression is associated with pH regulation in the tumor microenvironment, promoting tumor cell survival, proliferation, and metastasis.[2][3]

The inhibitory profile of this compound against these specific isoforms suggests its potential as a therapeutic agent, particularly in the context of hypoxic cancers.

Quantitative Inhibitory Activity

The in vitro inhibitory potency of this compound against four key human carbonic anhydrase isoforms has been determined and is summarized in the table below. The data is presented as the inhibition constant (Kᵢ), which reflects the intrinsic binding affinity of the inhibitor for the enzyme.

| Isoform | Kᵢ (nM) | Reference |

| hCA I | 261.4 | [1] |

| hCA II | 3.8 | [1] |

| hCA IX | 19.6 | [1] |

| hCA XII | 45.2 | [1] |

Experimental Protocols

While the precise experimental details for the characterization of this compound are found within the primary literature, this section provides a representative, detailed methodology for a standard in vitro carbonic anhydrase inhibition assay. The stopped-flow CO₂ hydration assay is a widely accepted method for determining the kinetic parameters of CA inhibitors.

Representative Protocol: Stopped-Flow CO₂ Hydration Assay

This method measures the inhibition of the CA-catalyzed hydration of CO₂ by monitoring the change in pH using a pH indicator.

Materials and Reagents:

-

Recombinant human carbonic anhydrase isoforms (hCA I, II, IX, and XII)

-

This compound (or other test inhibitor)

-

CO₂-saturated water

-

Buffer solution (e.g., 20 mM HEPES or Trizma, pH 7.4)

-

pH indicator solution (e.g., 0.2 mM p-nitrophenol)

-

Anhydrous sodium sulfate

-

Acetazolamide (as a standard inhibitor)

-

Stopped-flow spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Prepare a stock solution of the test inhibitor (this compound) in a suitable solvent (e.g., DMSO) and make serial dilutions.

-

Prepare a stock solution of the CA enzyme in the assay buffer. The final enzyme concentration in the assay will depend on the specific activity of the isoform.

-

Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.

-

-

Enzyme-Inhibitor Pre-incubation:

-

In the stopped-flow instrument's syringe, mix the enzyme solution with varying concentrations of the inhibitor (or vehicle control).

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C) to allow for binding to reach equilibrium.

-

-

Reaction Initiation and Measurement:

-

The second syringe of the stopped-flow instrument is filled with the CO₂-saturated water and the pH indicator solution in buffer.

-

Rapidly mix the contents of the two syringes. The final reaction mixture will contain the enzyme, inhibitor, CO₂ substrate, and pH indicator.

-

The hydration of CO₂ to carbonic acid, which then dissociates into bicarbonate and a proton, causes a change in pH.

-

Monitor the change in absorbance of the pH indicator at its λmax over time (typically in milliseconds).

-

-

Data Analysis:

-

The initial rates of the enzymatic reaction are calculated from the slope of the absorbance change over the initial linear portion of the curve.

-

Plot the initial reaction rates against the inhibitor concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) from the resulting dose-response curve.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the Michaelis-Menten constant (Kₘ) of the substrate.

-

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for determining the in vitro inhibitory activity of a compound against carbonic anhydrase.

Signaling Pathways

The inhibition of hCA IX and hCA XII by this compound is particularly relevant in the context of cancer, especially in hypoxic tumors where these isoforms are overexpressed. The following diagram depicts the role of hCA IX and XII in the tumor microenvironment and their connection to key signaling pathways.

References

Unlocking Therapeutic Potential: A Technical Guide to hCAII-IN-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential therapeutic applications of hCAII-IN-2, a novel dual inhibitor of human carbonic anhydrase II (hCA II) and β-glucuronidase. This document outlines the core quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and potential therapeutic relevance.

Core Quantitative Data

This compound, also identified as compound 12e in its discovery publication, has demonstrated inhibitory activity against both hCA II and β-glucuronidase.[1][2][3] The following tables summarize the key quantitative findings for this compound and its analogs, providing a basis for comparative analysis.

Table 1: Inhibitory Activity of Coumarin-Based Derivatives against hCA II

| Compound | IC50 (μM) vs. hCA II ± SEM |

| This compound (12e) | 21.77 ± 3.32 |

| 12h | 4.55 ± 0.22 |

| 12i | 4.91 ± 1.13 |

| 12j | 7.78 ± 0.08 |

| Zonisamide (Standard) | 12.02 ± 0.33 |

| Data sourced from Arif N, et al. ACS Omega, 2022.[1] |

Table 2: Inhibitory Activity of Coumarin-Based Derivatives against β-Glucuronidase

| Compound | IC50 (μM) vs. β-Glucuronidase ± SEM |

| This compound (12e) | 670.7 ± 1.18 |

| 12i | 440.1 ± 1.17 |

| 12d | 789.5 ± 0.75 |

| 12g | 971.3 ± 0.05 |

| 12j | 773.9 ± 2.22 |

| Silymarin (Standard) | 731.9 ± 3.34 |

| Data sourced from Arif N, et al. ACS Omega, 2022.[1][2] |

Mechanism of Action and Potential Therapeutic Rationale

This compound is a coumarin-based 4H,5H-pyrano[3,2-c]chromene.[1] Due to its significant size, it is proposed to act as an allosteric inhibitor of hCA II, binding to the entrance of the enzyme's active site cavity rather than directly interacting with the zinc ion at the catalytic core.[1][2] This mode of inhibition presents a potentially innovative mechanism compared to classical sulfonamide-based carbonic anhydrase inhibitors.[1]

The dual inhibitory nature of this compound against both hCA II and β-glucuronidase opens up several potential therapeutic avenues. Elevated levels of β-glucuronidase are associated with a range of pathologies, including urinary tract infections, epilepsy, renal diseases, rheumatoid arthritis, and certain types of cancer.[1] Carbonic anhydrase inhibitors are established therapeutic agents for conditions such as glaucoma, epilepsy, and cancer.[1] Furthermore, molecular docking studies have suggested that this compound may also inhibit carbonic anhydrase IX (CA IX), a transmembrane isoform highly expressed in hypoxic tumors, indicating a potential role in oncology.[4]

Experimental Protocols

The following methodologies are based on the procedures described in the primary literature for the evaluation of this compound.[1]

In Vitro Human Carbonic Anhydrase II (hCA II) Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against the cytosolic isoform of human carbonic anhydrase II.

Materials:

-

Purified human carbonic anhydrase II

-

Test compounds (including this compound)

-

Zonisamide (as a reference standard)

-

Tris-HCl buffer (pH 7.4)

-

p-Nitrophenyl acetate (p-NPA) as substrate

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Enzyme and Compound Preparation:

-

Prepare a stock solution of purified hCA II in Tris-HCl buffer.

-

Prepare serial dilutions of the test compounds and the reference standard (zonisamide) in an appropriate solvent (e.g., DMSO), followed by further dilution in the assay buffer.

-

-

Assay Reaction:

-

To each well of a 96-well plate, add 20 µL of the test compound solution or reference standard.

-

Add 140 µL of Tris-HCl buffer.

-

Add 20 µL of the hCA II enzyme solution.

-

Incubate the mixture at room temperature for 15 minutes.

-

-

Substrate Addition and Measurement:

-

Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution.

-

Immediately measure the absorbance at 400 nm using a microplate reader.

-

Monitor the change in absorbance over time, which corresponds to the hydrolysis of p-NPA to p-nitrophenol.

-

-

Data Analysis:

-

Calculate the percentage of enzyme inhibition for each concentration of the test compound.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

In Vitro β-Glucuronidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against β-glucuronidase.

Materials:

-

β-Glucuronidase enzyme

-

Test compounds (including this compound)

-

Silymarin (as a reference standard)

-

Acetate buffer (pH 5.0)

-

p-Nitrophenyl-β-D-glucuronide as substrate

-

96-well microtiter plates

-

Microplate reader

Procedure:

-

Compound and Enzyme Preparation:

-

Prepare serial dilutions of the test compounds and the reference standard (silymarin).

-

Prepare a solution of β-glucuronidase in acetate buffer.

-

-

Assay Reaction:

-

In a 96-well plate, combine the test compound solution with the β-glucuronidase enzyme solution.

-

Incubate the mixture at 37°C for 30 minutes.

-

-

Substrate Addition and Incubation:

-

Add the substrate, p-nitrophenyl-β-D-glucuronide, to each well to start the reaction.

-

Incubate the plate at 37°C for 30 minutes.

-

-

Reaction Termination and Measurement:

-

Stop the reaction by adding a suitable stop solution (e.g., sodium carbonate).

-

Measure the absorbance of the liberated p-nitrophenol at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Proposed Allosteric Inhibition of hCA II

The bulky coumarin-based structure of this compound is thought to prevent its entry deep into the active site cavity of hCA II. Instead, it is hypothesized to bind at the entrance of the cavity, thereby acting as an allosteric inhibitor. This is in contrast to traditional sulfonamide inhibitors that directly coordinate with the zinc ion in the active site.

Conclusion and Future Directions

This compound represents a promising lead compound with a unique dual inhibitory profile against hCA II and β-glucuronidase. Its moderate potency against hCA II, coupled with its activity against β-glucuronidase, suggests that further optimization of this scaffold could lead to the development of novel therapeutics for a range of diseases. Future research should focus on structure-activity relationship (SAR) studies to enhance the potency and selectivity of this compound class. In vivo studies are also warranted to validate the therapeutic potential of these inhibitors in relevant disease models. The potential for inhibition of the cancer-related CA IX isoform is particularly noteworthy and deserves further investigation.

References

- 1. Synthesis, Biological Evaluation, and In Silico Studies of Novel Coumarin-Based 4H,5H-pyrano[3,2-c]chromenes as Potent β-Glucuronidase and Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

An In-Depth Technical Guide on Human Carbonic Anhydrase II (hCAII) Inhibitors in Glaucoma Research

As extensive research did not yield specific information for a compound named "hCAII-IN-2," this technical guide focuses on the well-documented role of the broader class of human Carbonic Anhydrase II (hCAII) inhibitors in glaucoma research. It is likely that "this compound" is an internal, preclinical, or otherwise non-publicly documented designation for a specific inhibitor. The principles, data, and methodologies presented herein are representative of the core strategies employed in the development of hCAII inhibitors for glaucoma.

Audience: Researchers, scientists, and drug development professionals.

Core Concept: hCAII as a Prime Target for Glaucoma Therapy

Glaucoma encompasses a group of optic neuropathies characterized by the progressive degeneration of retinal ganglion cells, leading to irreversible vision loss.[1] A primary and modifiable risk factor for many forms of glaucoma is elevated intraocular pressure (IOP).[2] The clinical management of glaucoma is largely centered on lowering IOP, which can be achieved by reducing the production of aqueous humor, the clear fluid that fills the anterior chamber of the eye.[3]

Human Carbonic Anhydrase II (hCAII) is a highly efficient zinc metalloenzyme abundantly expressed in the ciliary body epithelium of the eye.[4][5] It plays a pivotal role in aqueous humor secretion by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] This process is crucial for the transport of ions and water that constitute the aqueous humor. Consequently, the inhibition of hCAII effectively reduces aqueous humor production, leading to a decrease in IOP.[3][4][6]

Mechanism of Action of hCAII Inhibitors

The primary class of hCAII inhibitors used in glaucoma therapy are the sulfonamides.[4][5] Their mechanism of action involves the coordination of the sulfonamide moiety to the catalytic Zn2+ ion in the active site of hCAII.[4] This binding event displaces a water molecule/hydroxide ion essential for catalysis, thereby blocking the enzyme's function. This inhibition slows the formation of bicarbonate, reduces fluid transport, and ultimately lowers IOP.[1][6]

First-generation inhibitors like acetazolamide were administered systemically but were associated with significant side effects.[1][7] This led to the development of topically administered second-generation drugs, such as dorzolamide and brinzolamide, which offer a better safety profile by localizing the drug's action to the eye.[1][7]

Caption: hCAII-mediated aqueous humor production and its inhibition.

Data Presentation: Inhibitory Potency of hCAII Inhibitors

The efficacy of carbonic anhydrase inhibitors is determined by their inhibition constant (Ki) against various CA isoforms. High potency against hCAII and selectivity over other isoforms (like hCA I) are desirable properties to maximize efficacy and minimize off-target effects.

| Compound | Class | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA XII (Ki, nM) | Administration |

| Acetazolamide | Sulfonamide | 250 | 12 | 75 | 5.7 | Systemic |

| Methazolamide | Sulfonamide | 50 | 14 | - | 5.7 | Systemic |

| Dichlorophenamide | Sulfonamide | 3800 | 38 | - | 4.5 | Systemic |

| Dorzolamide | Sulfonamide | 3000 | 0.54 | 1.2 | 4.5 | Topical |

| Brinzolamide | Sulfonamide | 3300 | 0.31 | 0.74 | 4.2 | Topical |

| Compound 26a * | Dual-Tail Sulfonamide | - | Potent | - | - | Topical (Experimental) |

Note: Data is compiled from multiple sources.[2] "Potent" for Compound 26a indicates significant IOP-lowering effects surpassing dorzolamide in preclinical models.[2] '-' indicates data was not available in the search results.

Experimental Protocols

The preclinical evaluation of novel hCAII inhibitors follows a structured pipeline of in vitro and in vivo assays.

-

Objective: To determine the Ki of a test compound against purified human carbonic anhydrase isoforms (I, II, IV, XII, etc.).

-

Methodology:

-

Enzyme Source: Recombinant human CA isoforms are expressed and purified.

-

Assay Principle: A stopped-flow spectrophotometric method is commonly used. It measures the enzyme-catalyzed hydration of CO2.

-

Procedure:

-

The enzyme is pre-incubated with various concentrations of the inhibitor in a buffered solution (e.g., Tris or HEPES, pH 7.5).

-

This mixture is rapidly combined with a CO2-saturated solution in the stopped-flow instrument.

-

The rate of proton production is monitored by the change in absorbance of a pH indicator (e.g., p-nitrophenol).

-

IC50 values are determined from dose-response curves.

-

Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.

-

-

-

Objective: To assess the IOP-lowering efficacy and duration of action of a topically applied test compound.

-

Animal Model: Normotensive or hypertensive rabbits are commonly used. Ocular hypertension can be induced by various methods, such as water loading or injection of hypertonic saline into the vitreous.

-

Methodology:

-

Baseline Measurement: The baseline IOP of the animals is measured using a calibrated tonometer.

-

Drug Administration: A single drop of the test compound formulation is instilled into one eye. The contralateral eye receives the vehicle as a control.

-

IOP Monitoring: IOP is measured in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) post-instillation.

-

Data Analysis: The percentage change in IOP from baseline is calculated for both treated and control eyes. The efficacy of the test compound is compared to that of a clinically used standard like dorzolamide or bimatoprost.[2]

-

Caption: Drug discovery workflow for a novel hCAII inhibitor.

Mandatory Visualization: Advanced and Future Approaches

The field is evolving beyond traditional sulfonamides. The "tail approach" involves adding moieties to the sulfonamide scaffold to interact with distinct regions of the CA active site, enhancing potency and selectivity.[2][7] Furthermore, machine learning and quantitative structure-activity relationship (QSAR) models are being employed to accelerate the discovery of novel, potent, and selective hCAII inhibitors.[8][9][10] These computational methods help in screening large compound libraries and predicting the activity of new chemical entities, thereby streamlining the drug discovery process.[11] The development of dual-tail inhibitors, such as compound 26a, represents a promising new direction, showing superior efficacy in preclinical models.[2]

References

- 1. Topical carbonic anhydrase inhibitors and glaucoma in 2021: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Carbonic Anhydrase Inhibitors with Dual-Tail Core Sulfonamide Show Potent and Lasting Effects for Glaucoma Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. How Do Antiglaucoma Carbonic Anhydrase Inhibitors Work? Uses, Side Effects, Drug Names [rxlist.com]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship of human carbonic anhydrase-II inhibitors: Detailed insight for future development as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carbonic Anhydrase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. The development of topically acting carbonic anhydrase inhibitors as anti-glaucoma agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. heca-analitika.com [heca-analitika.com]

- 9. heca-analitika.com [heca-analitika.com]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of novel inhibitors for the treatment of glaucoma - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assay of hCAII-IN-2

Audience: Researchers, scientists, and drug development professionals.

Introduction

Human Carbonic Anhydrase II (hCA II) is a zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2] Its involvement in pathological conditions such as glaucoma, epilepsy, and certain types of cancer has made it a significant target for drug discovery.[3][4] hCAII-IN-2 is a potent inhibitor of cytosolic human carbonic anhydrase II.[5] This document provides a detailed protocol for the in vitro assessment of hCA II inhibition by this compound using a colorimetric assay based on the enzyme's esterase activity.[6][7]

The assay relies on the principle that hCA II can catalyze the hydrolysis of p-nitrophenyl acetate (p-NPA) to p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at 400 nm.[1][6][8] The rate of p-nitrophenol formation is directly proportional to the enzymatic activity. The presence of an inhibitor, such as this compound, will decrease the rate of this reaction, allowing for the determination of its inhibitory potency.

Quantitative Data Summary

The inhibitory activity of this compound and other common carbonic anhydrase inhibitors is summarized in the tables below.

Table 1: Inhibitory Activity (Ki) of this compound against various hCA Isoforms [5]

| Isoform | Ki (nM) |

| hCA I | 261.4 |

| hCA II | 3.8 |

| hCA IX | 19.6 |

| hCA XII | 45.2 |

Table 2: IC50 Values of Standard Carbonic Anhydrase Inhibitors against hCA II [9]

| Inhibitor | IC50 (µM) |

| Acetazolamide | 0.031 |

| Methazolamide | 0.033 |

| Sulfanilamide | 4.2 |

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the hCA II inhibition assay.

Materials and Reagents

-

Human Carbonic Anhydrase II (hCA II), from human erythrocytes

-

This compound

-

p-Nitrophenyl acetate (p-NPA)

-

HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) or MOPS (3-(N-morpholino)propanesulfonic acid) buffer

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom polystyrene plates

-

Deionized water

Equipment

-

Spectrophotometer (plate reader) capable of measuring absorbance at 400 nm

-

Incubator set to 25°C or room temperature

-

Multichannel pipette

-

Standard laboratory glassware and consumables

Solution Preparation

-

Assay Buffer: 50 mM HEPES, pH 8.0[4][10] or 50 mM MOPS, pH 7.5.[9]

-

hCA II Enzyme Stock Solution: Prepare a stock solution of recombinant hCA II in the assay buffer. The final concentration in the assay is typically around 40 nM.[4][10]

-

Substrate Solution: Prepare a 500 µM solution of p-nitrophenyl acetate in the assay buffer.[4][9][10]

-

Inhibitor Stock Solutions: Prepare a stock solution of this compound and acetazolamide in DMSO. Further dilutions should be made in the assay buffer to achieve the desired final concentrations.

Assay Procedure

-

Plate Setup: To each well of a 96-well plate, add the components in the order specified in the table below. It is recommended to perform all assays in triplicate.

| Component | Volume (µL) | Final Concentration |

| Assay Buffer | Variable | - |

| hCA II Enzyme | 10 | 40 nM |

| Inhibitor (this compound or Acetazolamide) or Vehicle (DMSO) | 10 | Variable |

| p-Nitrophenyl Acetate | 10 | 500 µM |

| Total Volume | 100 |

-

Pre-incubation: Add the assay buffer, hCA II enzyme, and the inhibitor (or vehicle) to the wells. Mix gently and pre-incubate the plate for 10-15 minutes at room temperature.[4][9][10]

-

Reaction Initiation: Initiate the enzymatic reaction by adding the p-nitrophenyl acetate substrate solution to all wells.

-

Incubation: Incubate the plate for 30 minutes at 25°C.[9]

-

Absorbance Measurement: Measure the absorbance of each well at 400 nm using a microplate reader.[9]

Data Analysis

-

Calculate Percent Inhibition: The percent inhibition for each inhibitor concentration can be calculated using the following formula: % Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of control - Absorbance of blank)] * 100

-

Sample: Contains enzyme, substrate, and inhibitor.

-

Control: Contains enzyme, substrate, and vehicle (DMSO).

-

Blank: Contains buffer and substrate (no enzyme).

-

-

Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor where the response is reduced by half. This can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

.dot

Caption: Workflow for the in vitro hCA II inhibition assay.

.dot

References

- 1. mdpi.com [mdpi.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 10. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for hCAII-IN-2 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

hCAII-IN-2 is a potent inhibitor of human carbonic anhydrase II (hCAII), a ubiquitous zinc metalloenzyme that plays a crucial role in regulating intracellular pH (pHi) by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] Dysregulation of pHi is a hallmark of several diseases, including cancer, where it contributes to tumor growth, proliferation, and metastasis.[1][2][3] These application notes provide detailed protocols for utilizing this compound in cell-based assays to investigate its cytotoxic effects and its impact on cellular signaling pathways.

Mechanism of Action

This compound exerts its effects by directly inhibiting the enzymatic activity of hCAII. This inhibition disrupts the cell's ability to maintain pH homeostasis, leading to intracellular acidification.[2] In cancer cells, which often exist in a hypoxic and acidic microenvironment, this disruption can be particularly detrimental, potentially leading to the inhibition of key cellular processes and the induction of apoptosis.[1][4] One of the critical pathways affected by changes in intracellular pH and hypoxia is the Hypoxia-Inducible Factor 1-alpha (HIF-1α) signaling cascade, which is a master regulator of cellular adaptation to low oxygen conditions and promotes tumor survival and angiogenesis.[5][6]

Data Presentation

The following table summarizes the available quantitative data for this compound.

| Parameter | Value | Cell Line | Assay | Source |

| Ki (hCA II) | 3.8 nM | - | Enzymatic Assay | [7] |

| Ki (hCA I) | 261.4 nM | - | Enzymatic Assay | [7] |

| Ki (hCA IX) | 19.6 nM | - | Enzymatic Assay | [7] |

| Ki (hCA XII) | 45.2 nM | - | Enzymatic Assay | [7] |

| IC50 | Not explicitly stated for this compound, but related compounds show activity in the micromolar range. For example, a betulin-derived conjugate had an EC50 of 8.5 µM. | A375 human melanoma cells | SRB Assay | [8] |

| IC50 | 22.02 µM | WI-38 (normal human lung fibroblasts) | MTT Assay | [7] |

Signaling Pathway

The inhibition of hCAII by this compound leads to a decrease in the intracellular pH. This acidification, especially under hypoxic conditions prevalent in solid tumors, can interfere with the stabilization and activity of the HIF-1α transcription factor. HIF-1α is a key regulator of genes involved in angiogenesis, glucose metabolism, and cell survival. By disrupting this pathway, this compound can potentially inhibit tumor growth and progression.

References

- 1. atsjournals.org [atsjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Carbonic anhydrase II. A novel biomarker for gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic anhydrase II mediates malignant behavior of pulmonary neuroendocrine tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of Modified HIF-1α Linked to Carbonic Anhydrase IX Inhibitor and Glycosylated Cisplatin on Solid Tumors: Short Review [scirp.org]

- 6. Development of Inhibitors Targeting Hypoxia-Inducible Factor 1 and 2 for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Preclinical Evaluation of hCAII Inhibitors in Animal Models

Topic: Experimental Design for Novel Human Carbonic Anhydrase II (hCAII) Inhibitors in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Introduction Human Carbonic Anhydrase II (hCAII) is a zinc-containing metalloenzyme that plays a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2][3][4] Its activity is central to pH regulation, fluid secretion, and CO2 transport.[4] Consequently, hCAII has emerged as a significant therapeutic target for various conditions. Inhibition of hCAII can reduce the rate of aqueous humor production in the eye, making it a cornerstone in the treatment of glaucoma.[5] Additionally, specific isoforms of carbonic anhydrase, including hCAII and hCAVII, are involved in neuronal excitation, and their inhibition has shown promise in controlling seizures in epilepsy.[6][7]

These application notes provide a comprehensive guide for the preclinical evaluation of novel hCAII inhibitors, using "Your-hCAII-Inhibitor" (YHCAI) as a placeholder, in established animal models of glaucoma and epilepsy. The protocols and methodologies are synthesized from established practices in the field to ensure robust and reproducible results.

Mechanism of Action of hCAII and Inhibition by Sulfonamides

The catalytic activity of hCAII is dependent on a Zn(II) ion located in its active site, which is coordinated by three histidine residues and a water molecule that acts as a potent nucleophile.[2][8] The enzyme facilitates the hydration of CO2 to bicarbonate, a process fundamental to many physiological functions.

A prominent class of hCAII inhibitors are the sulfonamides. These molecules typically feature an unsubstituted sulfonamide group (-SO2NH2) that binds to the catalytic Zn(II) ion, displacing the bound water/hydroxide and thereby blocking the enzyme's catalytic activity.[9] This inhibition forms the basis of their therapeutic effects.

Quantitative Data Summary

Prior to in vivo studies, the inhibitory potency and selectivity of YHCAI should be determined through in vitro assays against a panel of human carbonic anhydrase isoforms. This data is crucial for predicting potential efficacy and off-target effects.

Table 1: In Vitro Inhibitory Activity of YHCAI against hCA Isoforms

| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

| YHCAI | 275 | 10.5 | 30.2 | 5.1 |

| Acetazolamide (Control) | 250 | 12 | 25 | 5.8[10] |

Table 2: Example In Vivo Efficacy Data in an Animal Model of Glaucoma

| Treatment Group | N | Baseline IOP (mmHg) | IOP at 2h Post-Dose (mmHg) | % IOP Reduction |

| Vehicle (0.5% HPMC) | 8 | 21.5 ± 1.2 | 21.3 ± 1.5 | 0.9% |

| YHCAI (1% solution) | 8 | 21.8 ± 1.4 | 16.4 ± 1.1 | 24.8% |

| Dorzolamide (2% solution) | 8 | 21.6 ± 1.3 | 17.1 ± 1.0 | 20.8% |

| *p < 0.05 vs. Vehicle. Data are presented as Mean ± SEM. |

Experimental Protocols

Protocol 1: Evaluation of YHCAI in a Rabbit Model of Ocular Hypertension

This protocol details the procedure for assessing the intraocular pressure (IOP) lowering effects of topically administered YHCAI in rabbits.

1. Animal Model:

-

Species: New Zealand White rabbits.

-

Model: Normotensive or induced ocular hypertension model (e.g., carbomer-induced).[11]

2. Materials:

-

YHCAI formulated as a 1% ophthalmic solution.

-

Vehicle control (e.g., 0.5% Hydroxypropyl methylcellulose - HPMC).

-

Positive control: Dorzolamide 2% ophthalmic solution.

-

Tonometer (e.g., Tono-Pen).

-

Topical anesthetic (e.g., 0.5% proparacaine hydrochloride).

3. Experimental Procedure:

-

Acclimatization: Acclimate animals to handling and IOP measurement procedures for at least one week.

-

Baseline IOP: Measure baseline IOP in both eyes of each rabbit. Administer one drop of topical anesthetic before each measurement.

-

Grouping: Randomly assign animals to treatment groups (n=6-8 per group):

-

Group 1: Vehicle Control

-

Group 2: YHCAI (1% solution)

-

Group 3: Positive Control (Dorzolamide 2% solution)

-

-

Dosing: Instill 50 µL of the respective test article into one eye of each rabbit. The contralateral eye can serve as an untreated control.

-

IOP Measurement: Measure IOP at predetermined time points post-instillation (e.g., 1, 2, 4, 6, and 8 hours).

-

Data Analysis: Calculate the mean IOP and the percentage reduction from baseline for each group at each time point. Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare treatment groups to the vehicle control.

Protocol 2: Evaluation of YHCAI in a Mouse Model of Epilepsy

This protocol describes the evaluation of the anticonvulsant properties of YHCAI using the maximal electroshock (MES) seizure model in mice.[7]

1. Animal Model:

-

Species: Male C57BL/6 mice or other appropriate strain.

2. Materials:

-

YHCAI formulated for intraperitoneal (IP) injection.

-

Vehicle control (e.g., saline with 5% DMSO).

-

Positive control: Acetazolamide or Topiramate.[6]

-

Electroshock apparatus with corneal electrodes.

-

Electrolyte solution for electrodes.

3. Experimental Procedure:

-

Acclimatization: House animals in a controlled environment for at least one week before the experiment.

-

Grouping and Dosing: Randomly assign animals to treatment groups (n=8-10 per group). Administer the test articles via IP injection at various doses.

-

Group 1: Vehicle Control

-

Group 2-4: YHCAI (e.g., 10, 30, 100 mg/kg)

-

Group 5: Positive Control (e.g., Acetazolamide 50 mg/kg)

-

-

Pre-treatment Time: Conduct the seizure test at the time of peak effect, determined from preliminary pharmacokinetic studies (e.g., 30-60 minutes post-dose).

-

MES Induction:

-

Apply a drop of electrolyte solution to the corneal electrodes.

-

Administer a single electrical stimulus (e.g., 50 mA, 60 Hz, 0.2 seconds) through the corneal electrodes.

-

-

Observation: Observe the mice for the presence or absence of a tonic hindlimb extension seizure. Protection is defined as the absence of this seizure endpoint.

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals) using probit analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Apo-Human Carbonic Anhydrase II Revisited: Implications of the Loss of a Metal in Protein Structure, Stability and Solvent Network - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural and Kinetic Effects on Changes in the CO2 Binding Pocket of Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Carbonic Anhydrases and Their Biotechnological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Glaucoma and the applications of carbonic anhydrase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Metalloprotein-inhibitor binding: Human carbonic anhydrase II as a model for probing metal-ligand interactions in a metalloprotein active site - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of Human Carbonic Anhydrase II Heterobifunctional Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Application Notes and Protocols for Crystallography Studies of hCAII with hCAII-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human Carbonic Anhydrase II (hCAII) is a zinc metalloenzyme that plays a crucial role in various physiological processes, including pH regulation, CO2 transport, and electrolyte secretion.[1][2][3][4] Its involvement in numerous diseases has made it a significant target for drug development.[2][3][5] Small molecule inhibitors targeting hCAII are used in the treatment of glaucoma, epilepsy, and other disorders.[2][3] hCAII-IN-2 is a potent inhibitor of human carbonic anhydrases, exhibiting a strong affinity for hCAII.[6] Understanding the precise binding interactions between hCAII and its inhibitors at an atomic level is paramount for the rational design of more effective and selective drugs. X-ray crystallography is a powerful technique to elucidate these three-dimensional structures.[4][7]

These application notes provide detailed protocols for the expression, purification, and crystallization of hCAII in complex with this compound, along with guidelines for X-ray diffraction data collection.

Data Presentation

Inhibitor Binding Data

A summary of the inhibition constants (Ki) for this compound against various human carbonic anhydrase isoforms is presented below.

| Isoform | Ki (nM) |

| hCA I | 261.4[6] |

| hCA II | 3.8 [6] |

| hCA IX | 19.6[6] |

| hCA XII | 45.2[6] |

Representative Crystallographic Data for an hCAII-Inhibitor Complex

The following table provides typical crystallographic data collection and refinement statistics for a human carbonic anhydrase II complex with a sulfonamide inhibitor. This data is representative and serves as a benchmark for expected results.

| Data Collection | |

| PDB Code | 3HS4[8] |

| Resolution (Å) | 1.8[8] |

| Space group | P21[9] |

| Unit cell dimensions (Å) | a=42.7, b=41.7, c=73.0, β=104.6°[4] |

| Refinement Statistics | |

| R-work / R-free | 0.17 / 0.21 |

| No. of non-hydrogen atoms | 2058 |

| RMSD bonds (Å) | 0.012 |

| RMSD angles (°) | 1.3 |

Experimental Protocols

hCAII Expression and Purification

This protocol is adapted from established methods for expressing and purifying recombinant hCAII.[9][10]

Materials and Reagents:

-

E. coli BL21(DE3) cells

-

pET vector containing the human CAII gene

-

Luria-Bertani (LB) broth and agar

-

Kanamycin

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 250 mM imidazole)

-

Dialysis Buffer (20 mM Tris-HCl pH 8.0, 50 mM NaCl)

-

SDS-PAGE reagents

Procedure:

-

Transformation: Transform the pET-hCAII plasmid into competent E. coli BL21(DE3) cells and plate on LB agar containing kanamycin. Incubate overnight at 37°C.

-

Starter Culture: Inoculate a single colony into 50 mL of LB broth with kanamycin and grow overnight at 37°C with shaking.

-

Large-Scale Expression: Inoculate 1 L of LB broth with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Induce protein expression by adding IPTG to a final concentration of 0.2 mM.[9] Continue to grow the culture for 16 hours at 30°C.[9]

-

Cell Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-